![molecular formula C23H21N5O3 B2563258 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 941907-88-6](/img/structure/B2563258.png)

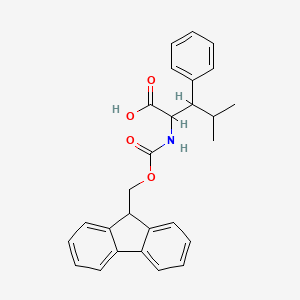

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It’s not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves the reaction with phenyl iso-thiocyanate in dry pyridine . Another method involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .

Molecular Structure Analysis

The molecular formula of the compound is C22H19N5O3. The compound contains a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, which is important for interactions with the amino acids present in the NI site of the enzyme .

Chemical Reactions Analysis

The compound has been used in reactions with phenyl iso-thiocyanate in dry pyridine . It has also been used in reactions involving acetic anhydride and pyridine .

Applications De Recherche Scientifique

- Research : A study investigated the relationship between the structure and analgesic activity of this compound and its analogs. Researchers synthesized methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its benzene-substituted analogs. They found that modification of the benzene moiety enhanced analgesic properties, especially when a substituent was present in position 7. Salt formation also influenced the molecule’s conformation .

- Research : A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogs were synthesized as potential PARP-1 inhibitors. These compounds were evaluated for their inhibitory activity against PARP-1 and anti-proliferative effects on human cancer cell lines .

- Research : Heteropolyanion-based acidic ionic liquids were employed as efficient catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives. The reaction proceeded in good yields and high purity .

- Research : Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with applications in various fields. These compounds are included in numerous references and patents .

Analgesic Properties

PARP-1 Inhibition

Modified Biginelli Reaction

Heterocyclic Compounds

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones have been evaluated for their inhibitory activities against cyclin-dependent kinases (cdks) .

Mode of Action

Related compounds have shown inhibitory activity against cdks , which play a role in regulating the cell cycle.

Biochemical Pathways

Inhibition of cdks can affect cell cycle regulation .

Pharmacokinetics

It’s worth noting that similar compounds have been highlighted for maintaining drug-likeness during lead optimization .

Result of Action

Compounds with similar structures have shown in vitro activity against certain strains .

Propriétés

IUPAC Name |

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c29-20(25-14-11-17-7-2-1-3-8-17)16-27-19-10-6-13-26-21(19)22(30)28(23(27)31)15-18-9-4-5-12-24-18/h1-10,12-13H,11,14-16H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKXXKJMYCYIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B2563178.png)

![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)

![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)

![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)

![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)